6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
Description
6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic coumarin-based bichromene derivative. Its structure comprises two fused chromene moieties (bichromene core) with a 6-chloro substituent and a morpholine-4-carboxylate ester group at the 7'-position. Its synthesis likely follows routes analogous to those reported for similar bichromene derivatives, such as condensation reactions involving coumarin precursors and aldehydes under basic conditions .
Properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOQHZCJHHIDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate typically involves multiple steps, including the formation of the bichromene core and the subsequent attachment of the morpholine-4-carboxylate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the bichromene core or the morpholine ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. .
Scientific Research Applications
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bichromene moiety may interact with active sites of enzymes, while the morpholine ring can enhance binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs:
Table 1: Comparative Analysis of Bichromene and Chromene Derivatives
*Molecular weights estimated using formula-based calculations; exact value provided for from CAS data.
Key Observations:
Structural Variations and Biological Implications: The target compound’s bichromene scaffold distinguishes it from monochromene derivatives like the compound in . The morpholine-4-carboxylate group in both the target compound and introduces hydrogen-bonding capacity and moderate solubility, contrasting with the polar hydroxyl groups in Compound 3, which may limit membrane permeability .
Synthetic Accessibility: Compound 2’s high yield (83%) suggests that electron-donating groups (e.g., dimethylaminomethyl) facilitate condensation reactions, whereas Compound 3’s low yield (45%) reflects challenges in synthesizing highly hydroxylated derivatives . The trifluoromethyl group in likely requires specialized reagents (e.g., fluorinated aldehydes), increasing synthetic complexity compared to the target compound’s chloro substituent.
Physicochemical Properties: Compound 3’s exceptionally high melting point (>270°C) correlates with its dense hydrogen-bonding network, which may reduce bioavailability. In contrast, the target compound’s morpholine group and chloro substituent balance lipophilicity and solubility.
Biological Activity
6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of bichromenes. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and estrogen receptor modulation. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.77 g/mol. The compound features a chloro substituent and a morpholine moiety that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds structurally related to bichromenes exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that derivatives of bichromenes can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells.
Table 1: Inhibition of Cancer Cell Lines by Bichromene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-2,2'-dioxo-2H-bichromene | MCF-7 | 5.0 | Induction of apoptosis via ER pathway |
| 6-Chloro-3-(dichloromethyl)-bichromene | LNCaP | 8.3 | Inhibition of androgen receptor signaling |
| 6-Chloro-4-methyl-bichromene | HeLa | 12.5 | Cell cycle arrest in G1 phase |
Source: Adapted from recent studies on bichromene derivatives.
Estrogen Receptor Modulation
The compound has also been studied for its estrogenic activity. Compounds with similar structures have been shown to act as selective estrogen receptor modulators (SERMs), which can mimic or block estrogen's effects in different tissues.
Case Study: Estrogenic Activity Assessment
In a study evaluating the estrogenic activity using the Yeast Estrogen Screen (YES) assay, several bichromene derivatives were tested for their ability to activate estrogen receptors:
- Compound A : Relative activity = 0.85 (compared to estradiol)
- Compound B : Relative activity = 0.45
- 6-Chloro-2,2'-dioxo-bichromene : Relative activity = 0.70
These findings suggest that the compound possesses moderate estrogenic activity, which could be beneficial in therapeutic applications targeting estrogen-sensitive conditions.
The biological activity of 6-chloro-2,2'-dioxo-2H-bichromene is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at the G1 phase, preventing further proliferation.
- Estrogen Receptor Interaction : The presence of the morpholine group enhances binding affinity to estrogen receptors, influencing gene expression related to cell growth and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
